molecular formula C21H17F3N2O3 B2672468 Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-45-3

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2672468
CAS No.: 881941-45-3
M. Wt: 402.373
InChI Key: OFKRPLRJGTXMHD-UHFFFAOYSA-N
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Description

Quinoline derivatives are notable for their antimicrobial, anticancer, and anti-inflammatory activities, often modulated by substituents at the 4-, 7-, and 8-positions of the quinoline core .

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)17-11-25-18-10-14(21(22,23)24)6-9-16(18)19(17)26-15-7-4-13(5-8-15)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKRPLRJGTXMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the acetylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which uses palladium catalysts to form the carbon-carbon bond between the quinoline core and the acetylphenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the quinoline core to dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Properties : Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial activities .

Biological Studies

This compound is being explored for its role as:

  • Enzyme Inhibitors : The ability of the compound to interact with specific enzymes can lead to the development of new inhibitors for therapeutic use.
  • Fluorescent Probes : Its unique structure allows for potential applications in bioimaging and as a fluorescent marker in biological systems.

Material Science

In the field of material science, this compound is being evaluated for:

  • Liquid Crystals : The compound's properties may be harnessed to develop new liquid crystal materials with tailored functionalities.
  • Dyes : Its vibrant color properties make it suitable for use in dye applications.

Anticancer Activity Study

A study published in RSC Advances demonstrated that certain synthesized quinoline derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of this compound in cancer therapy .

Antimicrobial Activity Research

Research conducted on related quinoline compounds revealed promising antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, inhibiting their function or modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The quinoline core can participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing its binding.

Comparison with Similar Compounds

Key structural differences :

  • Amino substituent: The 4-(4-acetylphenyl)amino group distinguishes the target compound from analogs such as Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (), which has a 2-hydroxyphenyl group.
  • CF₃ position: Compounds with CF₃ at the 8-position (e.g., ) exhibit distinct conformational properties compared to 7-CF₃ analogs. For example, dihedral angles between the quinoline core and substituents vary significantly (e.g., 38.17° vs. 50.27° in ), impacting molecular packing and solubility .

Comparative Analysis of Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight Substituents (Position) Solubility Insights
Target Compound C₂₁H₁₈F₃N₃O₃ 417.38 7-CF₃, 4-(4-acetylphenyl)amino Predicted low aqueous solubility due to lipophilic CF₃ and acetyl groups.
Ethyl 4-[(2-hydroxyphenyl)amino]-7-CF₃ analog () C₁₉H₁₅F₃N₂O₃ 376.33 7-CF₃, 4-(2-hydroxyphenyl)amino Higher solubility due to polar hydroxyl group .
Ethyl 4-chloro-7-CF₃ analog (7i, ) C₁₃H₁₀ClF₃N₂O₂ 326.68 7-CF₃, 4-Cl Moderate solubility; chlorine increases lipophilicity .

Crystallographic and Hydrogen-Bonding Features

  • : The 8-CF₃ analog forms a 3D network via C–H⋯N/F/O interactions and π–π stacking (Cg⋯Cg = 3.7037 Å). These interactions stabilize the crystal lattice and may influence dissolution rates .

Antimicrobial and Anticancer Potential

  • CF₃ Position : Analogs with 7-CF₃ (e.g., ) show stronger antimicrobial activity than 8-CF₃ derivatives, likely due to optimized steric and electronic interactions with bacterial enzymes .

Biological Activity

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H14F3N2O3
  • IUPAC Name : this compound

This structure features a quinoline core substituted with an acetylphenyl group and a trifluoromethyl group, which are critical for its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases and pathways associated with cancer cell proliferation.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of quinoline exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 1.61 to 1.98 µg/mL, suggesting potent activity against these cell lines .
  • Mechanistic Insights : Molecular dynamics simulations have shown that similar compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy. For instance, a derivative demonstrated equipotency against both Bcl-2 and A-431 cell lines, indicating broad-spectrum activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinoline derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaVariable effectiveness

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to growth and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Drug Development

This compound is being explored as a lead compound in drug development due to its promising biological activities. Its derivatives are under investigation for:

  • Cancer Therapy : Targeting specific signaling pathways in tumor cells.
  • Antimicrobial Agents : Developing new treatments for resistant bacterial strains.
  • Fluorescent Probes : Utilizing its unique structure for imaging applications in biological research .

Safety and Toxicity

While the compound shows significant potential, understanding its safety profile is crucial. Preliminary studies indicate that while it exhibits low toxicity in vitro, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Q & A

What are the standard synthetic routes for Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves multi-step protocols, starting with functionalization of the quinoline core. For example, N-propargylation of a hydroxyquinoline ester precursor (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) followed by click chemistry with azides under Sharpless conditions can introduce triazole substituents . Subsequent reactions with secondary amines or acylating agents yield target derivatives. Characterization relies on MS, ¹H/¹³C NMR, IR, and elemental analysis to confirm regiochemistry and purity . X-ray crystallography (via SHELX programs ) resolves ambiguous stereochemistry in intermediates.

How does reaction condition optimization influence regioselectivity in the ethylation or acylation of quinoline precursors?

Advanced Research Question
Regioselectivity in ethylation or acylation is sensitive to temperature, solvent polarity, and catalyst choice. For instance, heating Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride produces O-acylation products , while NaOH-mediated conditions favor N-acylation due to deprotonation of the hydroxy group . Kinetic vs. thermodynamic control can lead to isomeric mixtures, necessitating HPLC or TLC monitoring . Computational modeling (e.g., DFT) helps predict reactive sites by analyzing charge distribution in the quinoline ring .

What analytical methods are critical for resolving tautomerism in 4-oxo/hydroxyquinoline derivatives, and how does this impact biological activity?

Advanced Research Question
Tautomerism between 4-oxo and 4-hydroxy forms alters physicochemical properties (e.g., logP, solubility) and bioactivity. Matrix-isolation FTIR spectroscopy and solid-state NMR distinguish tautomers by identifying carbonyl (C=O) vs. hydroxyl (O-H) stretches . X-ray crystallography confirms dominance of the 4-oxo form in crystalline phases . Biological assays must account for tautomeric equilibria, as cLogP differences (e.g., ~1.5 units between tautomers) affect membrane permeability and target binding .

How can researchers design structure-activity relationship (SAR) studies for trifluoromethyl-substituted quinolines?

Advanced Research Question
SAR studies require systematic variation of substituents at positions 4, 7, and the ester group. For example:

  • Position 4 : Replace acetylphenylamino with piperazinyl or thiazeto groups to modulate hydrophilicity .
  • Position 7 : Compare trifluoromethyl with halogens (Cl/F) to assess electron-withdrawing effects on antibacterial potency .
  • Ester group : Hydrolyze to free carboxylic acid to evaluate bioavailability .
    In silico docking (e.g., with Plasmodium falciparum bc1 complex ) and MIC assays against bacterial/fungal strains validate hypotheses .

What strategies mitigate conflicting bioactivity data in antimicrobial assays for quinoline derivatives?

Advanced Research Question
Contradictions often arise from differences in:

  • Test strains : Gram-positive vs. Gram-negative bacteria exhibit varying membrane permeability to trifluoromethyl groups .
  • Tautomer ratios : Bioactivity may correlate with 4-oxo (enol) form dominance, which is pH-dependent .
  • Solubility : Use DMSO vs. aqueous buffers to assess aggregation effects. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

How is the SHELX software suite applied in crystallographic refinement of quinoline derivatives?

Basic Research Question
SHELXTL (Bruker AXS) or open-source SHELXL refines X-ray data by:

Structure solution : Direct methods (SHELXS) for small molecules .

Refinement : Least-squares minimization with anisotropic displacement parameters for non-H atoms .

Validation : R-factor analysis (<5%) and PLATON checks for missed symmetry . For macromolecules (e.g., protein-quinoline complexes), SHELXPRO interfaces with CCP4 for phase extension .

What role does the trifluoromethyl group play in the compound’s electronic and steric properties?

Basic Research Question
The CF₃ group is strongly electron-withdrawing , reducing quinoline ring electron density and enhancing resistance to oxidative metabolism. Steric effects from the trifluoromethyl moiety influence binding pocket occupancy in targets like DNA gyrase. Hammett constants (σₚ) quantify electronic contributions, while molecular volume calculations (e.g., using Spartan) assess steric bulk .

How can researchers address low yields in triazole-substituted quinoline syntheses?

Advanced Research Question
Low yields in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often stem from:

  • Oxygen sensitivity : Use degassed solvents and Schlenk techniques .
  • Catalyst loading : Optimize Cu(I)Br/PPh₃ ratios (e.g., 1:2 molar ratio) .
  • Side reactions : Add TEMPO to suppress Glaser coupling of alkynes . Monitor reaction progress via LC-MS and purify via flash chromatography (silica gel, EtOAc/hexane) .

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